![molecular formula C23H26N4O B5621921 2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5621921.png)
2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide
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Overview
Description
Synthesis Analysis The synthesis of derivatives related to the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene structure has been explored in various contexts, indicating a broad interest in the manipulation and functionalization of this core structure. Specific methods for generating derivatives emphasize the utility of the dibenzo[a,d]cycloheptenyl moiety as a versatile component in organic synthesis, including its role as a protecting group for amines, amino acids, alcohols, thiols, and carboxylic acids due to its stability in strongly acidic media and the ease of amino group cleavage under mild conditions (Pless, 1976).
Molecular Structure Analysis Crystal structure analysis provides insight into the geometry and spatial arrangement of molecules related to the target compound. For instance, the structure of a closely related compound has been determined, showcasing a monoclinic space group and detailed unit-cell dimensions, which contribute to understanding the molecular conformation and interactions within the crystal lattice (Tokuma, Nojima, & Morimoto, 1971).
Chemical Reactions and Properties Research into the chemical reactivity of the dibenzo[a,d]cycloheptenyl system has led to the discovery of novel reactions and the synthesis of heterocyclic products. These findings underscore the system’s capacity for diverse and unpredictable reactions, which is significant for the development of new compounds with potential applications in various fields, including pharmaceuticals (Djaidi, Bishop, Craig, & Scudder, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-2-27-16-25-26-22(27)13-14-24-23(28)15-21-19-9-5-3-7-17(19)11-12-18-8-4-6-10-20(18)21/h3-10,16,21H,2,11-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVUNMDJYPDMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCNC(=O)CC2C3=CC=CC=C3CCC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide |
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